N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride
Übersicht
Beschreibung
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride, also known as CEM-102, is a novel antibiotic that belongs to the class of pleuromutilins. It was first discovered in 2001 by researchers at the pharmaceutical company Cempra Inc. and has since been studied extensively for its potential use in treating bacterial infections.
Wirkmechanismus
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride works by inhibiting bacterial protein synthesis, specifically by binding to the 50S ribosomal subunit. This prevents the formation of peptide bonds between amino acids, which is necessary for the production of bacterial proteins. As a result, bacterial growth and replication are inhibited, leading to bacterial death.
Biochemical and physiological effects:
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses. It is rapidly absorbed after oral administration and has a long half-life, allowing for once-daily dosing. N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride is primarily eliminated through the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride has several advantages for use in lab experiments, including its broad-spectrum activity against Gram-positive bacteria, its low toxicity profile, and its long half-life. However, its proprietary synthesis method and limited availability may pose challenges for researchers.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride, including the investigation of its potential use in combination therapy with other antibiotics, the development of new formulations for topical administration, and the exploration of its activity against other bacterial species. Additionally, further studies are needed to determine the optimal dosing regimens and potential drug interactions with other medications.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride has been extensively studied for its potential use in treating bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. It has also been shown to be effective against other Gram-positive bacteria, such as Clostridium difficile and Enterococcus faecalis. In addition, N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride has been investigated for its potential use in the treatment of acne vulgaris, a common skin condition caused by bacterial infection.
Eigenschaften
IUPAC Name |
N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-3-methoxypropan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO3.ClH/c1-4-19-13-9-11(8-12(15)14(13)18-3)10-16-6-5-7-17-2;/h8-9,16H,4-7,10H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEYLRVVQNXHHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCCOC)Cl)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.